4-Methyl-2-phenylisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89736-86-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methyl-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-11-17(13-7-3-2-4-8-13)16(18)15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
FWJOXKVDUOYLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 2 Phenylisoquinolin 1 2h One and Its Derivatives
Classic and Established Synthesis Routes to the Isoquinolin-1(2H)-one Core
Traditional methods for the construction of the isoquinolin-1(2H)-one skeleton have laid the groundwork for the development of more advanced synthetic strategies. These classic reactions, while sometimes limited in scope or requiring harsh conditions, are fundamental to the field of heterocyclic chemistry.
Friedlander Condensation Approaches
The Friedlander synthesis is a well-established method for the formation of quinoline (B57606) rings through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acids or bases. wikipedia.org The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.orgquimicaorganica.org
However, the Friedlander condensation is primarily a method for the synthesis of quinolines , not isoquinolin-1(2H)-ones. The starting materials and the resulting bond connections lead to the formation of the quinoline scaffold, where the nitrogen atom is part of the newly formed ring and adjacent to the benzene (B151609) ring. In the isoquinolin-1(2H)-one core, the nitrogen atom is at a different position. Therefore, the Friedlander condensation is not a direct or conventional approach for the synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one.
Bischler-Napieralski and Pomeranz-Fritsch Variations for Related Scaffolds
While not always directly yielding this compound, variations of the Bischler-Napieralski and Pomeranz-Fritsch reactions are cornerstone methods for constructing the broader isoquinoline (B145761) framework, which can be precursors to the desired isoquinolinone.
The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines. nih.govyoutube.com These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is an intramolecular electrophilic aromatic substitution. nih.gov
The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organic-chemistry.orgresearchgate.net This reaction can be modified to produce a variety of substituted isoquinolines. researchgate.net
| Reaction | Starting Materials | Key Reagents | Intermediate/Product |
| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅ | 3,4-dihydroisoquinolines |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinolines |
Modern Catalytic Strategies for this compound Construction
Contemporary synthetic chemistry has seen a shift towards more efficient and versatile methods, with a strong emphasis on catalysis. These modern strategies offer significant advantages over classical routes, including milder reaction conditions, higher yields, and greater functional group tolerance.
Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper, Rhodium, Ruthenium)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the this compound scaffold is no exception. Catalysts based on palladium, copper, rhodium, and ruthenium have been extensively explored.
Palladium-catalyzed reactions often involve C-H activation and annulation processes. For instance, the synthesis of isoquinolinones can be achieved through the palladium-catalyzed reaction of N-methoxybenzamides with allenes. Another approach utilizes the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to afford a wide array of substituted isoquinolines.
Copper-catalyzed methods provide an economical and practical route to isoquinolin-1(2H)-one derivatives. A notable example is the copper-catalyzed cascade reaction of 2-halobenzamides with β-keto esters, which proceeds under mild conditions. Copper catalysts can also be used in the synthesis of C-4 sulfonated isoquinolin-1(2H)-one derivatives.
Rhodium-catalyzed syntheses have been developed for the construction of isoquinolones via a selective decarbonylation/alkyne insertion cascade of phthalimides. quimicaorganica.org Rhodium(III)-catalyzed C-H activation and annulation of benzhydroxamic acids with alkynes is another external-oxidant-free method to access the isoquinolone motif.
Ruthenium-catalyzed reactions have also proven effective. For example, highly substituted isoquinolines and isoquinolones can be synthesized through the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. Another strategy involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes.
| Metal Catalyst | Reactants | Key Features |
| Palladium | N-methoxybenzamides and allenes; Aryl halides and ketones | C-H activation/annulation; Sequential α-arylation and cyclization |
| Copper | 2-halobenzamides and β-keto esters; 2-bromobenzamides and sulfonylacetonitriles | Mild conditions, cascade reaction; Synthesis of sulfonated derivatives |
| Rhodium | Phthalimides and alkynes; Benzhydroxamic acids and alkynes | Decarbonylation/alkyne insertion cascade; External-oxidant-free C-H activation |
| Ruthenium | Benzyl/benzoyl isocyanates and diaryl alkynes; N-quinolin-8-yl-benzamides and alkynes | Intermolecular oxidative annulation; Use of a bidentate directing group |
Transition Metal-Free Cascade Reactions
In a move towards more sustainable and cost-effective synthesis, transition metal-free cascade reactions have been developed. These reactions often rely on the use of a simple catalyst or are promoted by the reaction conditions themselves. One such approach involves the reaction of alkynols with imines, catalyzed by potassium tert-butoxide, to afford isoquinolin-1(2H)-one derivatives. wikipedia.org The solvent choice in these reactions can be crucial in directing the outcome towards different products. wikipedia.org
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs have been successfully employed for the synthesis of isoquinolin-1(2H)-one derivatives. For example, the reaction of alkynols, aldehydes, and amines can be used to construct the isoquinolin-1(2H)-one scaffold in a one-pot procedure. wikipedia.org
Microwave-Assisted Organic Synthesis (MAOS) in Isoquinolinone Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govchemicaljournals.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. nih.govfrontiersin.orgnih.gov The mechanism relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy and convert it into heat, a process known as dielectric heating. nih.govat.ua This allows for rapid, uniform heating that can accelerate reactions that would otherwise require prolonged periods at high temperatures. chemicaljournals.comnih.gov
The application of MAOS has proven particularly beneficial in the synthesis of heterocyclic compounds like quinazolinones and isoquinolinones. sci-hub.catnih.gov For instance, methods have been developed for the rapid, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water or DMF under microwave irradiation, affording quinazolinone derivatives in moderate to high yields. sci-hub.catresearchgate.net This approach highlights the compatibility of MAOS with greener solvents like water. sci-hub.catresearchgate.net Compared to conventional heating which can take several hours, microwave-assisted methods can often be completed in minutes. nih.govchemicaljournals.com For example, the hydrolysis of benzamide, which takes about an hour with conventional heating, can be achieved in just 7 minutes with a 99% yield under microwave conditions. chemicaljournals.com
The benefits of MAOS extend to improved efficiency and the ability to perform solvent-free reactions, further enhancing its green chemistry credentials. chemicaljournals.comresearchgate.net Researchers have reported that microwave-assisted syntheses often result in higher yields and shorter reaction times compared to traditional oil-bath heating. nih.gov This efficiency is a key driver for its adoption in developing novel synthetic routes for complex heterocyclic structures. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Product Type | Reactants | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Quinoline-fused 1,4-benzodiazepines | 3-bromomethyl-2-chloro-quinolines & 1,2-phenylenediamine | Not specified | 92-97% | nih.gov |
| Quinazolinone derivatives | 2-halobenzoic acids & amidines | Hours | 30 min | sci-hub.cat |
| N-phenyl succinimide | Aniline & succinic anhydride | 10 hours | 4 min | chemicaljournals.com |
| 2-quinolinone-fused γ-lactones | Various derivatives | 4 hours | 10 sec | nih.gov |
Stereoselective Synthesis of Chiral Isoquinolinone Derivatives
The development of stereoselective methods for synthesizing chiral isoquinolinone derivatives is of significant interest due to the prevalence of this scaffold in biologically active molecules and natural products. nih.govacs.org Asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer. nih.gov
One notable approach is the nickel-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with internal alkynes. This method provides direct access to axially chiral isoquinolones with excellent yields and high stereoselectivities under mild conditions. nih.gov The use of a Ni(0)/bis(oxazoline) catalyst system is crucial for achieving this atroposelective transformation. nih.gov
Catalytic asymmetric methods have also been developed for related chiral heterocycles. For example, chiral Brønsted acids, such as a chiral disulfonimide, have been shown to catalyze redox cyclization reactions to deliver chiral isoquinolinonaphthyridines with good to high yields and enantiomeric ratios. rsc.org Furthermore, the asymmetric synthesis of chiral tetrahydroisoquinolines, which are precursors to or structurally related to isoquinolinones, has been extensively studied. mdpi.com Methods such as transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are employed to produce enantiopure tetrahydroisoquinolines. mdpi.com For instance, rhodium/diamine complexes have been used for the asymmetric transfer hydrogenation of dihydroisoquinolines, yielding tetrahydroisoquinolines with up to 99% enantiomeric excess (ee). mdpi.com
These advanced catalytic systems allow for the precise construction of chiral centers, providing access to a wide range of enantiomerically enriched isoquinolinone derivatives and related N-heterocycles. nih.govmdpi.com
Table 2: Examples of Stereoselective Synthesis of Isoquinolinone Derivatives and Precursors
| Product | Method | Catalyst/Reagent | Stereoselectivity (ee/er/dr) | Yield | Reference |
| Axially Chiral Isoquinolones | Nickel-Catalyzed Denitrogenative Transannulation | Ni(0)/bis(oxazoline) | High | Excellent | nih.gov |
| Chiral Isoquinolinonaphthyridines | Brønsted Acid Catalyzed Redox Cyclization | Chiral disulfonimide | up to 92:8 er | up to 91% | rsc.org |
| Chiral Tetrahydroisoquinolines | Rh-catalyzed Transfer Hydrogenation | Rhodium/diamine complex | up to 99% ee | up to 96% | mdpi.com |
| (S)-(+)-laudanosine | Diastereoselective Pomeranz–Fritsch–Bobbitt | (S)-phenylglycinol-derived imine | 94% ee | High | nih.gov |
Sustainable and Green Chemistry Approaches in Isoquinolinone Synthesis
In recent years, there has been a significant shift towards developing sustainable and green synthetic methods in organic chemistry to minimize environmental impact. nih.govmdpi.com These approaches focus on principles such as using renewable starting materials, employing safer solvents, improving atom economy, and reducing energy consumption. unibo.itnih.gov
For the synthesis of isoquinolinones, several green strategies have been reported. One such method involves the rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene (B1199291) surrogate. chemistryviews.org This reaction proceeds under mild conditions at room temperature in ethanol (B145695), a biomass-derived solvent, and eliminates the need for stoichiometric external oxidants, making it an environmentally friendly process. chemistryviews.org
Another green approach utilizes ultrasound as a source of energy to promote the synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net This methodology involves a sequential one-pot reaction featuring a copper-catalyzed α-arylation of ketones with 2-iodobenzamide. researchgate.net The use of earth-abundant metals like copper instead of rarer metals such as palladium or rhodium also contributes to the sustainability of the process. researchgate.net
The development of one-pot syntheses and multicomponent reactions is another cornerstone of green chemistry, as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. nih.goviau.ir Furthermore, the use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The synthesis of quinazoline (B50416) derivatives, for instance, has been achieved in aqueous media under microwave irradiation, demonstrating the feasibility of green conditions for related heterocyclic systems. sci-hub.catresearchgate.net These sustainable methods offer viable alternatives to traditional synthetic routes that often rely on hazardous reagents and volatile organic solvents. nih.govresearchgate.net
Table 3: Overview of Green Synthesis Approaches for Isoquinolinones and Related Compounds
| Method | Key Features | Catalyst/Solvent | Advantage | Reference |
| Rh(III)-Catalyzed C-H Activation | Mild conditions, no external oxidant | [Cp*RhCl2]2 / Ethanol | Environmentally friendly, excellent regioselectivity | chemistryviews.org |
| Ultrasound-Assisted Synthesis | Use of green energy source | Copper catalyst | Use of earth-abundant metal, one-pot procedure | researchgate.net |
| Multicomponent Reactions | High atom economy | Not specified | Reduced waste, simplified procedure | iau.ir |
| Microwave-Assisted Iron-Catalyzed Cyclization | Rapid reaction, green solvent | Iron catalyst / Water | Use of water, energy efficient | sci-hub.catresearchgate.net |
| Ligand-free Pd-catalysed C-H and N-H double activation | Atom economical | Palladium catalyst / Air as oxidant | Good to excellent yields, practical one-pot procedure | researchgate.net |
Chemical Reactivity and Functionalization of 4 Methyl 2 Phenylisoquinolin 1 2h One
Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Nucleus
The isoquinolinone core of 4-Methyl-2-phenylisoquinolin-1(2H)-one contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the substituents on these rings. The phenyl group at the 2-position is a weakly activating, ortho-, para-directing group for its own ring. The isoquinolinone nucleus itself presents a more complex scenario. The fused benzene (B151609) ring is influenced by the electron-withdrawing nature of the adjacent lactam carbonyl group and the electron-donating effect of the methyl group.
The lactam functionality, particularly the carbonyl group, deactivates the fused aromatic ring towards electrophilic attack. Conversely, the methyl group at the 4-position is an activating, ortho-, para-directing group. The interplay of these opposing electronic effects, along with steric hindrance from the phenyl group, will determine the ultimate position of substitution. It is anticipated that electrophilic attack will preferentially occur on the fused benzene ring at positions C-5 and C-7, which are ortho and para to the activating methyl group, respectively, and less deactivated by the carbonyl group.
While specific studies on the nitration, sulfonation, or Friedel-Crafts reactions of this compound are not extensively documented, halogenation, a key EAS reaction, has been demonstrated on similar isoquinolinone scaffolds. For instance, bromination of 3-substituted isoquinolin-1(2H)-ones has been achieved, yielding the corresponding 4-bromo derivatives. This suggests that the C-4 position is also susceptible to electrophilic attack, likely influenced by the directing effect of the lactam nitrogen's lone pair, although in our target molecule this position is already occupied by a methyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Products (Substitution on Isoquinolinone Ring) |
| Nitration | NO₂⁺ | 5-Nitro-4-methyl-2-phenylisoquinolin-1(2H)-one and 7-Nitro-4-methyl-2-phenylisoquinolin-1(2H)-one |
| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-4-methyl-2-phenylisoquinolin-1(2H)-one and 7-Bromo-4-methyl-2-phenylisoquinolin-1(2H)-one |
| Sulfonation | SO₃ | 4-Methyl-1-oxo-2-phenyl-1,2-dihydroisoquinoline-5-sulfonic acid and 4-Methyl-1-oxo-2-phenyl-1,2-dihydroisoquinoline-7-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-methyl-2-phenylisoquinolin-1(2H)-one and 7-Acyl-4-methyl-2-phenylisoquinolin-1(2H)-one |
Nucleophilic Reactivity at Key Positions
The electrophilic character of the carbonyl carbon within the lactam ring of this compound makes it a prime target for nucleophilic attack. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its electrophilicity compared to a ketone, yet it remains susceptible to strong nucleophiles.
Reactions with organometallic reagents, such as Grignard or organolithium reagents, are expected to proceed via nucleophilic addition to the carbonyl group. This would lead to the formation of a tetrahedral intermediate, which upon acidic workup, could potentially yield a tertiary alcohol. However, the stability of the lactam ring might favor ring-opening reactions under harsh conditions.
The nitrogen atom of the lactam, while its lone pair is involved in resonance, can also exhibit nucleophilic character. This is evidenced by the synthesis of N-substituted derivatives. For example, the synthesis of N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide demonstrates that the nitrogen can be functionalized, likely after deprotonation with a suitable base to enhance its nucleophilicity. nih.gov
Furthermore, the potential for nucleophilic aromatic substitution (SNAAr) on the phenyl ring attached to the nitrogen is low, as the ring is not activated by strong electron-withdrawing groups.
Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki-Miyaura Coupling)
Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the peripheral functionalization of the this compound scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize these methods, the isoquinolinone core must first be functionalized with a suitable handle, typically a halogen atom, introduced via electrophilic aromatic substitution as discussed in section 3.1.
The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a versatile method for introducing new aryl or vinyl substituents. For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids or esters to generate a library of biaryl or styrenyl derivatives.
Other prominent cross-coupling reactions that could be employed for the functionalization of a halogenated this compound include:
Heck Coupling: For the introduction of alkenyl groups.
Sonogashira Coupling: For the installation of alkynyl moieties.
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of various amine functionalities.
Table 2: Potential Cross-Coupling Reactions for a Halogenated this compound Derivative (e.g., 7-Bromo-4-methyl-2-phenylisoquinolin-1(2H)-one)
| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 7-Aryl-4-methyl-2-phenylisoquinolin-1(2H)-one |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 7-Alkenyl-4-methyl-2-phenylisoquinolin-1(2H)-one |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 7-Alkynyl-4-methyl-2-phenylisoquinolin-1(2H)-one |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 7-Amino-4-methyl-2-phenylisoquinolin-1(2H)-one |
Derivatization Strategies for Analog Libraries
The development of analog libraries of this compound is crucial for exploring its structure-activity relationships in various applications, such as medicinal chemistry. A systematic derivatization strategy would involve the functionalization at multiple key positions of the molecule.
A plausible strategy for generating a diverse library could involve the following steps:
Initial Halogenation: Regioselective halogenation of the isoquinolinone core, for example at the C-7 position, to provide a versatile handle for subsequent cross-coupling reactions.
Parallel Cross-Coupling: The halogenated intermediate can be subjected to a variety of palladium-catalyzed cross-coupling reactions in a parallel synthesis format. By using a diverse set of coupling partners (boronic acids, alkenes, alkynes, amines), a wide range of substituents can be introduced at the C-7 position.
N-Phenyl Ring Modification: The phenyl ring at the 2-position can also be modified. Starting from a precursor with a substituted phenyl group or by performing electrophilic aromatic substitution on the existing phenyl ring (if the isoquinolinone core is sufficiently deactivated), further diversity can be introduced.
Solid-Phase Synthesis: For the efficient generation of large libraries, solid-phase synthesis methodologies can be employed. The isoquinolinone scaffold could be attached to a solid support via a suitable linker, allowing for iterative functionalization and purification by simple filtration.
Exploration of Reaction Mechanisms in Functionalization
The functionalization reactions of this compound proceed through well-established mechanistic pathways.
Electrophilic Aromatic Substitution: The mechanism involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of this intermediate, which is influenced by the electronic effects of the substituents. The activating, ortho-, para-directing methyl group stabilizes the positive charge in the sigma complex when the attack occurs at the C-5 and C-7 positions through inductive effects and hyperconjugation. The final step is the deprotonation of the sigma complex to restore the aromaticity of the ring.
Nucleophilic Addition to the Carbonyl: The reaction of a nucleophile with the lactam carbonyl group follows a standard nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. It can be protonated to yield an alcohol or, in the case of a good leaving group, the carbonyl group can be reformed through elimination.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle of these reactions, for example the Suzuki-Miyaura coupling, generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated isoquinolinone, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Understanding these mechanistic principles is essential for predicting the outcome of reactions, optimizing reaction conditions, and designing novel synthetic routes for the functionalization of this compound.
Advanced Spectroscopic Characterization Methodologies for 4 Methyl 2 Phenylisoquinolin 1 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, would provide the fundamental framework for the structure of 4-Methyl-2-phenylisoquinolin-1(2H)-one.
¹H NMR: This would reveal the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration (number of protons). Expected signals would correspond to the methyl group, the vinylic proton on the isoquinolinone core, and the aromatic protons of both the isoquinoline (B145761) and the N-phenyl rings.
¹³C NMR: This spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, the methyl carbon, and the carbons of the heterocyclic ring.
Two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all proton and carbon signals and to establish connectivity.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, helping to trace the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of substituents and connecting the different fragments of the molecule, such as the position of the methyl group and the connection of the phenyl ring to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in conformational analysis.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This allows for the unambiguous confirmation of the molecular formula, C₁₆H₁₃NO.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry would be used to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, key structural features can be confirmed. Expected fragmentation pathways might include the loss of CO, cleavage of the N-phenyl group, or rearrangements of the isoquinolinone core.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups. A strong absorption band is expected for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are related to the extent of conjugation. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima (λmax) corresponding to π→π* transitions within the conjugated aromatic system of the isoquinolinone and the N-phenyl ring. The position and intensity of these bands provide insights into the electronic structure of the molecule.
X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Crystal Structure Determination: If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles.
Conformational Analysis: This technique would reveal the relative orientation of the phenyl ring with respect to the isoquinolinone plane. This dihedral angle is a key conformational feature.
Intermolecular Interactions: The analysis would also detail the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds, which govern the solid-state properties of the compound.
While the specific data tables and detailed research findings for this compound are not available from the conducted searches, the methodologies described above represent the standard and advanced analytical chemistry approach that would be used for its complete characterization.
Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Phenylisoquinolin 1 2h One
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For 4-Methyl-2-phenylisoquinolin-1(2H)-one, DFT calculations can elucidate fundamental properties such as molecular geometry, vibrational frequencies, and electronic distribution.
DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry of quinoline (B57606) and isoquinoline (B145761) derivatives. nih.gov This process determines the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For the related compound 4-Methyl-1-phenylquinolin-2(1H)-one, the dihedral angle between the phenyl and quinolinone mean planes was found to be 87.15 (7)°. nih.gov Similar calculations for this compound would predict the spatial orientation of its constituent rings.
Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. Theoretical spectra for similar quinoline compounds have shown good agreement with experimental measurements, aiding in the assignment of vibrational modes to specific functional groups, such as the C=O and C=N stretching frequencies. nih.gov Energetic properties, including the total energy, enthalpy, and Gibbs free energy, can also be computed to assess the molecule's thermodynamic stability. nih.gov
Table 1: Representative Theoretical vs. Experimental Data for a Quinoline Derivative nih.gov
| Parameter | Computational Method | Calculated Value | Experimental Value |
|---|---|---|---|
| C=O Stretching Frequency | B3LYP/6-311G(d,p) | 1705 cm⁻¹ | 1697 cm⁻¹ |
| C=N Stretching Frequency | B3LYP/6-311G(d,p) | 1565 cm⁻¹ | 1558 cm⁻¹ |
| ¹H NMR Chemical Shift (Aromatic) | B3LYP/6-311G(d,p) | 7.50-8.30 ppm | 7.47–8.26 ppm |
| ¹³C NMR Chemical Shift (C=O) | B3LYP/6-311G(d,p) | 162.5 ppm | 161.8 ppm |
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the chemical reactivity of this compound. These methods identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies and explaining reaction mechanisms.
One key tool is the analysis of Fukui functions, which are derived from the electron density. nih.gov The Fukui function indicates the propensity of a specific atomic site in a molecule to accept or donate electrons. Specifically, it helps identify sites susceptible to:
Nucleophilic attack (f+) : Where an electron is added.
Electrophilic attack (f-) : Where an electron is removed.
Radical attack (f0) : Involving a single electron.
For related quinoline structures, quantum chemical calculations have been used to interpret the regioselectivity of reactions like methylation. mdpi.com By calculating the electron distribution and the energies of possible intermediates, researchers can predict which atom (e.g., nitrogen vs. oxygen) is more likely to be attacked by an electrophile. mdpi.com Such an analysis for this compound would involve mapping its molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with biological targets. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and to study its binding stability within a protein's active site.
In conformational analysis, MD simulations track the movements of atoms and the rotation around bonds, revealing the preferred shapes (conformations) of the molecule in different environments, such as in a vacuum or in a solvent. nih.govpsu.edu This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.
When studying ligand-target interactions, the compound is first docked into the binding site of a target protein using molecular docking techniques. Subsequently, MD simulations are run to assess the stability of the resulting complex. nih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. Stable complexes typically show RMSD values that plateau around 1-3 Å. nih.gov
Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues interacting with the ligand. plos.org
Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which are critical for binding affinity. nih.gov
For similar quinazolinone hybrids, MD simulations have shown stable hydrogen bond interactions with target proteins over simulation times of 100 nanoseconds. nih.govplos.org
In Silico Prediction of Molecular Properties Relevant to Interactions
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com For this compound, these predictions are vital for assessing its potential as a bioactive compound. Various online platforms and software, such as SwissADME and PreADMET, can be used to calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. nih.govmdpi.comresearchgate.net
Key predicted properties include:
Lipophilicity (LogP) : Affects solubility, permeability across biological membranes, and binding to proteins. mdpi.com
Water Solubility (LogS) : Crucial for absorption and distribution in the body.
Human Intestinal Absorption (HIA) : Predicts the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability : Indicates whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition : Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like CYP2D6 and CYP3A4. nih.gov
Drug-Likeness : Assessed using rules like Lipinski's Rule of Five, which provides a guideline for oral bioavailability. japsonline.com
Table 2: Representative In Silico ADMET Predictions for a Quinazolinone Derivative researchgate.netnih.gov
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| LogP | < 5 | Optimal lipophilicity; Complies with Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |
| Human Intestinal Absorption | High (>90%) | Good potential for oral absorption |
| BBB Permeability | Low | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
For this compound, the HOMO and LUMO orbitals are key to understanding its electronic behavior:
HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO : Represents the lowest energy level that can accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as the molecule can be more easily excited. nih.govmdpi.com
DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule. nih.gov In many quinoline and quinazolinone derivatives, the HOMO is often localized on the electron-rich parts of the aromatic system, while the LUMO is distributed over the electron-deficient regions, indicating the sites for charge transfer within the molecule. nih.goviaea.org
Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |
Structure Activity Relationship Sar Studies of 4 Methyl 2 Phenylisoquinolin 1 2h One Derivatives
Impact of Substituent Modifications on Molecular Activity
The biological activity of isoquinolinone derivatives is highly sensitive to the nature and position of substituents on the N-phenyl ring and the isoquinolinone core. Studies on analogous compounds demonstrate that modifications to these positions can significantly enhance or diminish the molecule's potency.
Research on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which share the N-phenyl isoquinoline (B145761) framework, has shown that the N-phenyl group is a particularly sensitive region for molecular activity. mdpi.com The introduction of various substituents to this ring has profound effects. A general trend indicates that electron-withdrawing groups, such as halogens (-F, -Cl, -Br, -I), trifluoromethyl (-CF₃), and nitro (-NO₂), tend to remarkably enhance antifungal activity. mdpi.com Conversely, the presence of electron-donating groups, like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and hydroxyl (-OH), often leads to a decrease in activity. mdpi.com
For example, in a series of antifungal 2-aryl-3,4-dihydroisoquinolin-2-iums, halogenated derivatives exhibited excellent activities, often superior to reference compounds. mdpi.com The specific halogen also plays a role; for instance, the 2-chloro substituted compound showed the strongest activity against a panel of phytopathogenic fungi. mdpi.com This suggests that electronic effects are a key driver of activity, with electron-poor aromatic rings favoring stronger interactions with the biological target.
Similarly, in studies of 2-benzylisoquinolin-1(2H)-ones as vasodilative agents, substitutions on both the benzyl (B1604629) ring and the isoquinolinone nucleus were explored. nih.gov These findings highlight that the electronic properties of the substituents are crucial in modulating the biological response.
Table 1: Effect of N-Phenyl Ring Substituents on Antifungal Activity of Analogous 2-Aryl-3,4-dihydroisoquinolin-2-iums Data derived from studies on analogous compound series.
| Substituent (R) | Electronic Effect | General Impact on Activity |
| -H | Neutral | Baseline Activity |
| -F, -Cl, -Br, -I | Electron-withdrawing | Significant Enhancement |
| -CF₃ | Strongly Electron-withdrawing | Significant Enhancement |
| -NO₂ | Strongly Electron-withdrawing | Significant Enhancement |
| -CH₃ | Electron-donating | Decrease |
| -OCH₃ | Electron-donating | Decrease |
| -OH | Electron-donating | Decrease |
Positional Isomerism and Activity Modulation
The position of substituents on the N-phenyl ring is a critical factor that modulates biological activity, demonstrating that isomeric derivatives can have widely different potencies. For halogenated isomers of 2-aryl-3,4-dihydroisoquinolin-2-iums, a distinct order of positional effect has been observed. In most cases, the order of activity was found to be ortho > para > meta. mdpi.com
For example, when comparing fluorinated compounds, the ortho-fluoro isomer displayed the strongest antifungal activity against a range of fungi. The para-fluoro isomer was generally the second most active, while the meta-fluoro isomer exhibited the weakest activity. mdpi.com This trend holds for other halogens as well, including chloro, bromo, and iodo derivatives. This consistent positional preference suggests that the spatial arrangement of the substituent is crucial for optimal interaction with the target site, possibly by influencing the conformation of the molecule or by engaging in specific steric or electronic interactions.
Table 2: Influence of Halogen Position on Antifungal Activity of Analogous N-Phenyl Dihydroisoquinolinium Derivatives Data derived from studies on analogous compound series.
| Substituent | Positional Order of Activity (General Trend) |
| Fluoro (-F) | ortho > para > meta |
| Chloro (-Cl) | ortho > para > meta |
| Bromo (-Br) | ortho > para > meta |
| Iodo (-I) | ortho > para > meta |
Conformational Effects on Molecular Recognition
The three-dimensional shape of a molecule is paramount for its recognition by and interaction with a biological target. For 2-phenylisoquinolin-1(2H)-one derivatives, a key conformational feature is the dihedral angle between the plane of the isoquinolinone ring system and the plane of the N-phenyl ring. Unlike fully planar molecules, the N-phenylisoquinolinone scaffold is not completely flat, and this torsional flexibility can be crucial for activity. mdpi.com
The ability of the molecule to adopt a specific conformation allows it to fit more effectively into a binding site. This flexibility may enable a better match with the target's local environment, potentially leading to higher bioactivity compared to more rigid structures. mdpi.com The nature and position of substituents can influence this preferred conformation. For instance, bulky substituents in the ortho position of the phenyl ring could restrict rotation around the N-C bond, locking the molecule into a particular conformation that may be more or less active.
Studies on the crystal structure of related tetrahydroisoquinoline derivatives have confirmed that the fused ring systems can deviate from planarity, adopting specific conformations that are stabilized by various non-covalent interactions. mdpi.com This underscores the importance of considering the molecule's spatial arrangement in SAR studies.
Mechanistic Investigations of Biological Interactions of Isoquinolin 1 2h One Derivatives
Enzyme Inhibition Mechanisms and Target Identification
Derivatives of the isoquinolinone and related quinazolinone scaffolds have been identified as potent inhibitors of various enzymes, playing crucial roles in cellular signaling and pathogenesis. The mechanism of inhibition often involves direct interaction with the enzyme's active site or allosteric sites, leading to modulation of its catalytic activity.
Research has shown that quinazolin-4(3H)-one derivatives can act as multiple tyrosine protein kinase inhibitors, targeting enzymes such as CDK2, HER2, EGFR, and VEGFR2. nih.gov The inhibitory mechanism can vary; for instance, molecular docking studies revealed that certain derivatives act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes, while functioning as ATP competitive type-I inhibitors against EGFR kinase enzymes. nih.gov Similarly, a series of 4-methyl quinazoline (B50416) derivatives were developed as dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), demonstrating the polypharmacological potential of this structural class. nih.gov
In the context of tyrosine kinases, which are essential for T-cell activation, phenylaminoimidazoisoquinolin-9-ones have been developed as inhibitors of p56lck (lck). researchgate.net Target identification for other tetrahydroisoquinoline derivatives has pointed towards the MEK1 and ERK1/2 pathways as key molecular targets in mediating apoptosis in non-small-cell lung cancer. mdpi.com Enzyme inhibitors can interact with the active site, a peripheral anionic site (PAS), or both, resulting in competitive, non-competitive, or mixed-type inhibition. nih.gov
Table 1: Enzyme Inhibition by Isoquinolinone and Related Derivatives
| Compound Class | Target Enzyme(s) | Mechanism of Inhibition |
|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Type-I (ATP competitive) and Type-II (ATP non-competitive) nih.gov |
| 4-Methyl Quinazoline derivatives | PI3K, HDAC | Dual inhibition nih.gov |
| Phenylaminoimidazoisoquinolin-9-ones | Lck Tyrosine Kinase | Not specified researchgate.net |
Mechanisms of Free-Radical Quenching and Antioxidant Activity
The antioxidant properties of isoquinolinone derivatives are attributed to their ability to neutralize free radicals, which are implicated in oxidative stress and various diseases. The primary mechanisms of free-radical quenching include hydrogen atom transfer (HAT) and single-electron transfer (SET). The chemical structure of the compound, particularly the presence and position of electron-donating groups, significantly influences its antioxidant capacity.
Studies on various quinazolin-4(3H)-one and quinolin-2(1H)-one derivatives have demonstrated their potential as antioxidants. nih.govnih.govmdpi.com The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comsapub.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color, indicating the compound's scavenging capacity. sapub.org For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising DPPH radical scavenging activity, with some derivatives showing 70-73% scavenging at a concentration of 10 µM. mdpi.com The free-radical scavenging properties are also a key component of the neuroprotective mechanism proposed for endogenous amines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). researchgate.net
The structure-activity relationship suggests that substituents on the phenyl ring can significantly alter the antioxidant activity. saudijournals.com The presence of hydroxyl groups, for instance, can enhance antioxidant activity by facilitating the donation of a hydrogen atom and stabilizing the resulting radical through resonance. nih.gov
Table 2: Antioxidant Activity of Selected Quinolinone/Quinazolinone Derivatives
| Compound Derivative | Assay | Finding |
|---|---|---|
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3g, 3h) | DPPH Scavenging | 70.6% and 73.5% scavenging at 10 µM concentration, respectively. mdpi.com |
| Quinazolinone–vanillin derivatives (5, 6) | DPPH & NO Scavenging | Showed excellent scavenging capacity, more effective than vanillin. sapub.org |
Interactions with Nucleic Acids (e.g., DNA Gyrase Inhibition)
DNA is a primary target for many therapeutic agents. Isoquinoline (B145761) alkaloids and their synthetic derivatives can interact with nucleic acids through several non-covalent mechanisms, including intercalation between base pairs and binding within the major or minor grooves. nih.gov A significant target in this context is DNA gyrase, a bacterial type II topoisomerase essential for DNA replication and transcription. mdpi.comtargetmol.com
Inhibitors of DNA gyrase are valuable as antibacterial agents. mdpi.com The mechanism of many such inhibitors, including the well-known quinolones, involves acting as "gyrase poisons." nih.gov These compounds stabilize the covalent complex formed between DNA gyrase and the DNA strand during the catalytic cycle. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. mdpi.comnih.gov
Modulation of Protein Kinase Activity
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinolinone and related heterocyclic derivatives have emerged as a versatile scaffold for the design of potent protein kinase inhibitors.
Several derivatives have been shown to inhibit serine/threonine kinases. For example, specific 2-oxoquinoline derivatives were identified as dual inhibitors of Pim and mTORC protein kinases. nih.gov The mammalian target of rapamycin (mTOR) is a master regulator of cell growth, and a tricyclic benzonaphthyridinone derivative, structurally related to isoquinolinones, was developed as a highly potent and selective mTOR inhibitor. nih.gov
Inhibition of tyrosine kinases is another area where these compounds have shown significant promise. Quinazolin-4(3H)-one derivatives have been found to inhibit a range of receptor and non-receptor tyrosine kinases, including EGFR, HER2, and CDK2. nih.gov The mechanism often involves competition with ATP for its binding site in the kinase domain. nih.gov Docking studies have revealed that these inhibitors can act as either type-I (binding to the active conformation) or type-II (binding to the inactive conformation) inhibitors. nih.gov Furthermore, imidazoisoquinolinone derivatives have been optimized as potent, orally active inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck), which is crucial for T-cell signaling. researchgate.net
Table 3: Protein Kinase Targets of Isoquinolinone and Related Derivatives
| Compound Class | Kinase Target(s) |
|---|---|
| 2-Oxoquinoline derivatives | Pim, mTORC nih.gov |
| Benzonaphthyridinone derivatives | mTOR nih.gov |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR nih.gov |
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction patterns of small molecule inhibitors with their macromolecular targets, such as enzymes and receptors.
For isoquinolinone and related scaffolds, docking studies have provided valuable insights into their mechanisms of action. For instance, the binding modes of quinazolin-4(3H)-one derivatives within the active sites of EGFR and CDK2 kinases have been elucidated. These studies identified key hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., interactions with the DFG motif in the EGFR active site) that are crucial for their inhibitory activity. nih.gov In another study, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating stable interactions. nih.gov
Docking simulations have also been employed to identify novel therapeutic applications for these compounds. Studies on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives suggested they could be potent inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com Similarly, newly synthesized quinazolin-2,4-dione analogues were docked against the main protease (Mpro) of the SARS-CoV-2 virus, with one compound showing a high binding affinity of -9.6 kcal/mol, suggesting its potential as an anti-COVID-19 agent. ekb.eg
Table 4: Predicted Binding Affinities from Molecular Docking Studies
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |
| Quinazolin-2,4-dione derivatives | SARS-CoV-2 Mpro | -7.9 to -9.6 ekb.eg |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Isoquinolinone Scaffolds
The construction of the isoquinolinone framework is a central theme in organic synthesis. While classical methods exist, future research will focus on developing more efficient, atom-economical, and environmentally benign strategies. These advancements will facilitate the synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one and a diverse library of its analogs for further study.
Key areas for development include:
Transition-Metal Catalysis: Recent years have seen a surge in transition-metal-catalyzed reactions for building heterocyclic systems. mdpi.com Methodologies like C-H activation, cascade annulations, and coupling reactions, often catalyzed by rhodium, copper, or nickel, offer novel and efficient routes to substituted isoquinolinones. nih.govmdpi.com For instance, copper-catalyzed annulation protocols have proven effective for creating 3,4-disubstituted isoquinolin-1(2H)-ones. acs.org Applying these strategies could lead to more direct and versatile syntheses of the this compound core.
Photocatalysis and Electrocatalysis: The use of visible light or electricity to drive chemical reactions represents a green and sustainable frontier in synthesis. mdpi.com These methods can enable unique bond formations under mild conditions that are not accessible through traditional thermal methods. Developing photo- or electrochemical annulation reactions for constructing the isoquinolinone ring would be a significant step forward. mdpi.com
One-Pot and Domino Reactions: Multi-component reactions (MCRs) and domino (or cascade) reaction sequences are highly efficient as they allow for the construction of complex molecules in a single operation, reducing waste and purification steps. acs.orgrug.nl Designing novel one-pot syntheses that assemble this compound from simple, readily available starting materials is a key objective for future synthetic research. mdpi.comacs.org
Table 1: Emerging Synthetic Strategies for Isoquinolinone Scaffolds
| Methodology | Catalyst/Conditions | Advantages | Potential Application for this compound |
| C-H Activation/Annulation | Rh(III), Ru(II), Cu(II) | High atom economy, direct functionalization of simple precursors. nih.govmdpi.com | Direct synthesis from readily available benzamides and alkynes. |
| Domino Reactions | Cu(I)/L-proline | Step-economy, reduced waste, rapid assembly of complex structures. rug.nl | Efficient one-pot synthesis from Ugi-4CR intermediates. acs.orgrug.nl |
| Electrocatalysis | Electrochemical oxidation | Mild conditions, avoidance of chemical oxidants, high functional group tolerance. mdpi.com | Green synthesis via intramolecular annulation of N-alkoxybenzamides. |
| Photocatalysis | Visible light photocatalysts | Green energy source, unique reactivity pathways. mdpi.com | Novel cyclization strategies under mild, non-thermal conditions. |
Exploration of Underexplored Derivatization Pathways
To fully explore the chemical space around this compound, it is crucial to investigate derivatization pathways beyond simple modifications. While substitutions at various positions of the isoquinoline (B145761) ring have been studied, a systematic exploration of less common modifications could yield compounds with novel properties. nih.gov
Future research should focus on:
Functionalization of the N-Phenyl Group: The N-phenyl substituent offers a prime location for introducing a wide array of functional groups. Exploring a range of electronic and steric variations (e.g., electron-donating and -withdrawing groups, heterocyclic replacements) can systematically probe structure-activity relationships.
Modification of the C4-Methyl Group: The methyl group at the C4 position can be a handle for further chemical elaboration. For example, it could be halogenated and used as a precursor for cross-coupling reactions or converted to other functional groups like aldehydes, carboxylic acids, or amines, opening up new avenues for derivatization.
Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design. nih.gov Future work could involve replacing the phenyl ring with various heteroaromatic systems or substituting the carbonyl oxygen with sulfur (to form a thioisoquinolinone) to modulate the compound's biological profile.
Advanced Computational Modeling for Predictive Design
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery of new therapeutic agents by predicting the properties and biological activities of novel molecules before their synthesis. researchgate.netnih.gov Applying these methods to this compound can guide the rational design of next-generation analogs.
Key computational approaches include:
Molecular Docking and Dynamics: If a biological target for this compound is identified, molecular docking can predict how its derivatives bind to the active site. mdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of these ligand-protein complexes over time, providing deeper insights into the binding interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of this compound derivatives and measuring their biological activity, QSAR models can be developed. These mathematical models correlate chemical structure with activity, enabling the prediction of the potency of yet-to-be-synthesized compounds. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on this compound could be used to screen large virtual libraries for new and structurally diverse compounds with the potential for similar activity. nih.gov
Table 2: Computational Tools for Isoquinolinone Drug Design
| Computational Method | Purpose | Expected Outcome for this compound Research |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. mdpi.com | Identification of key binding interactions and prioritization of derivatives for synthesis. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of complexes. researchgate.net | Validation of docking poses and understanding of dynamic binding events. |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Predictive models to estimate the activity of novel analogs before synthesis. |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. nih.gov | A virtual template for discovering new, structurally diverse compounds. |
Integration of Omics Technologies for Systems-Level Understanding of Interactions
To translate a compound from a laboratory curiosity to a potential therapeutic, a deep understanding of its biological effects is required. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic, systems-level view of how a compound like this compound interacts with a biological system. nih.govfrontiersin.org
Future translational research should integrate:
Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound, researchers can identify the cellular pathways that are modulated. This can provide crucial clues about the compound's mechanism of action. biobide.com
Proteomics: This approach investigates changes in the entire set of proteins within a biological system upon compound treatment. fiveable.me Proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications, offering a more functional view than transcriptomics. fiveable.me
Metabolomics: By studying the global profile of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. nih.gov This is particularly relevant for understanding both therapeutic effects and potential off-target toxicities. fiveable.me
Integrating data from these different omics layers using bioinformatics and systems biology approaches can build a comprehensive picture of the compound's biological footprint. nih.gov This systems-level understanding is critical for identifying mechanisms of action, discovering biomarkers for efficacy or toxicity, and ultimately guiding the translational path of this compound and its derivatives. biobide.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal solvent systems for synthesizing 4-Methyl-2-phenylisoquinolin-1(2H)-one, and how do they affect yield?
- Methodological Answer : Solvent polarity and ratios significantly influence reaction efficiency. For example, using a 1:2 ethyl acetate/petroleum ether (EA/PE) system yielded 41% of the product via hypervalent iodine(III)-mediated cyclization. Systematic optimization involves testing polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) and adjusting ratios to balance solubility and reaction kinetics. Key data from solvent screening (e.g., yield, purity) should be tabulated for comparative analysis .
| Solvent System (EA:PE) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1:2 | 41 | >95% |
Q. How is this compound characterized using NMR spectroscopy?
- Methodological Answer : Assign ¹H and ¹³C NMR peaks by referencing coupling constants and chemical shifts. For instance, the methyl group at δ 2.01 ppm (¹H) and 21.7 ppm (¹³C) confirms substitution at the 4-position. Aromatic protons (δ 7.24–8.37 ppm) and carbonyl resonance (δ 163.5 ppm) validate the isoquinolinone scaffold. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
| Proton (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.37 | d (J=8.0 Hz) | H-5 |
| 2.01 | s | CH₃ |
Q. What biological activities are associated with isoquinolinone derivatives?
- Methodological Answer : Isoquinolinones exhibit antitumor, antimicrobial, and neuroprotective activities. For example, tetrahydroisoquinoline derivatives inhibit topoisomerases (antitumor) and disrupt microbial cell membranes (antimicrobial). Bioactivity assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) should be paired with structural analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do solvent polarities influence reaction pathways in hypervalent iodine(III)-mediated cyclization?
- Methodological Answer : Polar solvents stabilize ionic intermediates, favoring electrophilic cyclization, while non-polar solvents may promote radical pathways. For instance, EA/PE systems enhance regioselectivity via dipole-dipole interactions. Monitor reaction progress using LC-MS to detect intermediates and propose mechanisms based on solvent-dependent product distributions .
Q. How can researchers resolve contradictions in reported NMR data for isoquinolinone derivatives?
- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or crystallographic packing. Cross-validate NMR assignments with X-ray crystallography (e.g., monoclinic P2₁/c space group with a=8.984 Å, β=106.6° for 4-Methyl-1-phenylquinolin-2(1H)-one) and computational modeling (DFT calculations for expected shifts). Document solvent, temperature, and concentration to ensure reproducibility .
Q. What crystallographic challenges arise in determining the structure of this compound?
- Methodological Answer : Disorder in the phenyl or methyl groups complicates refinement. Use high-resolution synchrotron data (R-factor < 0.055) and restraints for thermal parameters. Compare with related structures (e.g., 3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one, PDB ID: 3Q9X) to identify common packing motifs .
Q. How can open-data practices improve reproducibility in isoquinolinone synthesis?
- Methodological Answer : Share raw spectral data (NMR, IR), crystallographic CIF files, and reaction logs in public repositories (e.g., Zenodo, ChemRxiv). Transparent reporting mitigates biases, as seen in studies advocating open access to synthetic protocols and analytical validations .
Q. What integrated analytical approaches validate the purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
